4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-N,N-diethyl-2-(2-fluoroethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O/c1-3-14(4-2)10(16)9-8(12)7-13-15(9)6-5-11/h7H,3-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDUXIYNXVXMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=NN1CCF)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Fluoroethylation: The fluoroethyl group can be introduced using fluoroethyl halides in the presence of a base.
Carboxamide Formation: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluoroethyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
- Enzyme Inhibition : Research indicates that 4-amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide may act as an enzyme inhibitor. Its ability to modulate enzyme activity can be harnessed in drug development, particularly in targeting specific pathways involved in diseases such as cancer and inflammation .
- Receptor Modulation : The compound has shown potential in modulating receptor activity, which is crucial for developing new therapeutic agents aimed at various receptors implicated in diseases .
- Antimicrobial Activity : Studies have indicated that similar pyrazole derivatives exhibit antimicrobial properties, suggesting that this compound could be explored for its effectiveness against bacterial and fungal infections.
Chemical Synthesis
This compound can serve as a building block for synthesizing more complex molecules. Its unique chemical structure allows for modifications that can lead to novel compounds with enhanced biological activities .
Drug Development
The compound's pharmacological profile makes it a candidate for further investigation in drug discovery programs. Its interactions with biological targets could lead to the development of new drugs aimed at treating various conditions, including inflammatory diseases and cancers .
Case Studies
Several studies have explored the applications of pyrazole derivatives similar to this compound:
- Study on p38 MAP Kinase Inhibitors : A series of pyrazole derivatives were optimized for their ability to inhibit p38 MAP kinase, a target involved in inflammatory responses. The structural insights gained from these studies may inform the design of new inhibitors based on this compound .
- Anticancer Activity : Research has identified pyrazole derivatives as potential anticancer agents, with specific compounds demonstrating selective cytotoxicity against cancer cell lines. This suggests that this compound could be investigated for similar properties .
Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Amino-N,N-diethylpyrazole-3-carboxamide | C10H14N4O | Lacks fluorinated ethyl group, altering biological activity |
| 4-Amino-1-(trifluoromethyl)-N,N-diethylpyrazole-5-carboxamide | C10H14F3N4O | Contains trifluoromethyl group, potentially enhancing lipophilicity |
| 4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide | C10H18FN5O | Features dimethylamino group, influencing pharmacokinetics |
Mechanism of Action
The mechanism of action of 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors, influencing their activity. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrazole Core
Position 1 Substituents
- Target Compound : 2-Fluoroethyl group (C2H4F).
- Compound 3a (): Phenyl group.
- : 2-Fluoroethyl with N,N-dimethyl carboxamide.
Position 4 Substituents
- Target Compound: Amino group (-NH2). Critical for hydrogen bonding in biological targets (e.g., enzyme active sites).
- Compound 3d (): 4-Cyano group (-CN). Electron-withdrawing cyano groups increase electrophilicity but reduce basicity (yield: 71%, mp: 181–183°C) .
Position 5 Carboxamide Variations
- Target Compound : N,N-Diethyl carboxamide.
- Diethyl groups enhance lipophilicity (logP) but may reduce aqueous solubility.
- : N,N,1-Triethyl carboxamide.
- : N,1-Diethyl carboxamide.
Data Table: Key Properties of Selected Analogs
Key Observations
- Fluorine Impact: The 2-fluoroethyl group (, Target) improves metabolic stability compared to non-fluorinated analogs like 3a .
- Carboxamide Alkylation : Diethyl (Target) vs. dimethyl () affects logP values, with diethyl increasing hydrophobicity.
- Synthetic Yields : Aryl-substituted pyrazoles () show moderate yields (62–71%), suggesting fluorinated alkyl groups may require optimized conditions.
Biological Activity
4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole class, known for its diverse biological activities. This compound's structure includes a pyrazole ring, an amino group, and a carboxamide functional group, which contribute to its pharmacological potential. The presence of a fluorinated ethyl substituent may enhance its reactivity and influence its interactions with biological targets.
- Molecular Formula : C10H17FN4O
- Molecular Weight : 228.27 g/mol
- Structure : The compound features a five-membered heterocyclic structure with two adjacent nitrogen atoms in the pyrazole ring.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor modulator. Its interactions with specific molecular targets can lead to various pharmacological effects, including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit serine proteases, particularly factor Xa, which plays a crucial role in the coagulation cascade .
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and cancer.
The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may work by binding to active sites on target enzymes or receptors, thereby inhibiting their function or altering their activity.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Inhibition of Factor Xa :
- Antitumor Activity :
- Inflammatory Response Modulation :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-N,N-diethyl-1H-pyrazole-3-carboxamide | C10H14N4O | Similar structure but lacks fluorinated substituent |
| 3-Amino-N,N-dimethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide | C9H14FN4O | Contains dimethyl groups instead of diethyl |
| 4-Amino-N-propyl-1H-pyrazole-5-carboxamide | C8H15N4O | Features propyl substituent; different biological context |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols starting with cyclocondensation of precursors like ethyl acetoacetate and substituted hydrazines. For example, analogous pyrazole derivatives are synthesized via condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and subsequent functionalization (e.g., fluorination at the ethyl chain) . Reaction temperature (e.g., 80–100°C for cyclization) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) critically impact yield. Purification via column chromatography using gradients of ethyl acetate/hexane is recommended .
Q. Which spectroscopic techniques are recommended for structural characterization, and how are spectral discrepancies resolved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorinated ethyl group at N1, carboxamide at C5). Anomalies in splitting patterns may arise from rotational isomerism; variable-temperature NMR can resolve this .
- Infrared (IR) Spectroscopy : Stretching frequencies for amide (1650–1700 cm⁻¹) and amino (3350–3450 cm⁻¹) groups validate functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy. Discrepancies between calculated and observed masses require re-evaluation of synthetic intermediates .
Q. What solubility challenges are associated with this compound, and how are they addressed in in vitro assays?
- Methodological Answer : Low aqueous solubility (common in fluorinated pyrazoles) can hinder biological testing. Strategies include:
- Co-solvents : Use DMSO (<5% v/v) or ethanol for stock solutions, ensuring solvent controls in assays.
- Surfactants : Polysorbate-80 (0.1%) to enhance dispersion in cell culture media .
- Salt Formation : Explore hydrochloride or trifluoroacetate salts to improve solubility without altering bioactivity .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and purity for scalable research applications?
- Methodological Answer :
- Catalyst Optimization : Replace traditional Pd catalysts with Pd₂(dba)₃/XPhos for Suzuki-Miyaura couplings, reducing side-product formation .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 24 hrs) for cyclization steps, improving throughput .
- Purity Control : Implement HPLC with C18 columns (acetonitrile/water + 0.1% TFA) to monitor impurities. Recrystallization from ethanol/water mixtures enhances crystalline purity .
Q. How should biological activity assays be designed to evaluate enzyme inhibition or receptor binding specificity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with IC₅₀ determination. Include positive controls (e.g., known inhibitors) and assess off-target effects via kinase profiling panels .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs). Perform Schild analysis to differentiate competitive vs. allosteric modulation .
- Cell-Based Models : Prioritize 3D spheroid cultures over monolayer cells to mimic physiological conditions for cytotoxicity studies .
Q. How can contradictions in reported biological activities (e.g., divergent IC₅₀ values) be systematically analyzed?
- Methodological Answer :
- Structural Re-analysis : Verify compound identity via X-ray crystallography to rule out polymorphic or stereochemical variations .
- Assay Conditions : Compare buffer pH, temperature, and co-factor concentrations across studies. For example, Mg²⁺ concentration affects kinase inhibition potency .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing N,N-diethyl with cyclopentyl) to isolate functional group contributions .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
